molecular formula C13H20BrN3 B8059881 1-[(6-Bromopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine

1-[(6-Bromopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine

Cat. No.: B8059881
M. Wt: 298.22 g/mol
InChI Key: LWBRCZKYUQCXMP-UHFFFAOYSA-N
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Description

1-[(6-Bromopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine is a chemical compound that features a bromopyridine moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Bromopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 4-(propan-2-yl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethyl acetate under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Bromopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromopyridine moiety yields pyridine N-oxides, while nucleophilic substitution can yield a variety of functionalized pyridine derivatives.

Scientific Research Applications

1-[(6-Bromopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-Bromopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-Chloropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine
  • 1-[(6-Fluoropyridin-3-yl)methyl]-4-(propan-2-yl)piperazine
  • 1-[(6-Iodopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine

Uniqueness

1-[(6-Bromopyridin-3-yl)methyl]-4-(propan-2-yl)piperazine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to differences in biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(6-bromopyridin-3-yl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3/c1-11(2)17-7-5-16(6-8-17)10-12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBRCZKYUQCXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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